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Abstract
The homologous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-

activators that function as histone acetyltransferases (HATs).[1] They play a pivotal role in a

vast array of cellular processes, including proliferation, differentiation, and DNA repair, primarily

through the acetylation of histone and non-histone proteins, which modulates chromatin

structure and gene expression.[2][3] Dysregulation of CBP/p300 activity is strongly implicated

in various pathologies, most notably cancer, making them highly attractive therapeutic targets.

[3][4] This technical guide provides an in-depth overview of CBP/p300-IN-5, a potent inhibitor

of CBP/p300, focusing on its mechanism of action, role in gene regulation, and the

experimental methodologies used to characterize its effects.

Introduction to CBP/p300
CBP and p300 are large, multi-domain proteins that, despite their high degree of sequence

homology, can have distinct and sometimes opposing roles in regulating gene expression.[2][5]

They are recruited to chromatin by a multitude of transcription factors, where their intrinsic HAT

activity leads to the acetylation of histone tails, particularly H3K27ac and H3K18ac.[3][6] This

acetylation neutralizes the positive charge of lysine residues, weakening their interaction with

DNA and leading to a more relaxed chromatin structure that is accessible to the transcriptional

machinery.[7] Beyond histones, CBP/p300 acetylate a wide range of non-histone proteins,

including transcription factors like p53, further fine-tuning gene expression programs.[7][8]
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CBP/p300-IN-5: A Potent Inhibitor
CBP/p300-IN-5 is a potent small molecule inhibitor of the histone acetyltransferase activity of

both CBP and p300.[9] Its inhibitory action provides a powerful tool for dissecting the specific

functions of these co-activators in various biological contexts and presents a promising avenue

for therapeutic intervention in diseases driven by aberrant CBP/p300 activity.

Mechanism of Action
CBP/p300-IN-5 acts as a competitive inhibitor at the HAT active site, preventing the binding of

the acetyl-CoA substrate. This leads to a global reduction in histone acetylation, most notably

H3K27ac, a hallmark of active enhancers and promoters.[3][9] By inhibiting the HAT activity of

CBP/p300, CBP/p300-IN-5 effectively blocks the downstream signaling cascades that are

dependent on the acetylation of histone and non-histone targets. This results in the

downregulation of oncogene transcription and the induction of growth inhibition and cell death

in cancer cells.[3]

Quantitative Data for CBP/p300 Inhibitors
The following tables summarize the quantitative data for CBP/p300-IN-5 and other relevant

CBP/p300 inhibitors.
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Inhibitor Target IC50 (nM) Cell Line Assay Type Reference

CBP/p300-

IN-5
p300/CBP 18.8 -

Biochemical

HAT assay
[9]

CBP/p300-

IN-5
p300 14.8 LNCaP-FGC

Cell

proliferation
[9]

CBP/p300-

IN-5
H3K27Ac 4.6 PC-3

Cellular

assay
[9]

A-485 p300 9.8 -
Biochemical

HAT assay
[3]

A-485 CBP 2.6 -
Biochemical

HAT assay
[3]

B026 p300 1.8 -

Enzyme

inhibitory

activity

[10]

B026 CBP 9.5 -

Enzyme

inhibitory

activity

[10]

CCT077791 p300/PCAF 2000-3000
Colon cancer

cells

Cell

proliferation

(50%

reduction)

[3]

CCT077792 p300/PCAF 400
Colon cancer

cells

Cell

proliferation

(50%

reduction)

[3]

Compound

12
CBP/p300 620 - HAT activity [3]
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Inhibitor Animal Model Dose
Tumor Growth
Inhibition (%)

Reference

CBP/p300-IN-5
SuDHL-8

xenograft
7.5 mg/kg/day 62 [9]

CBP/p300-IN-5 22RV1 xenograft 7.5 mg/kg/day 48 [9]

14g (Degrader)
MV4;11

xenograft
- 88 [11]

14h (Degrader)
MV4;11

xenograft
- 93 [11]

Role in Gene Regulation and Signaling Pathways
CBP/p300 are central nodes in a multitude of signaling pathways that regulate gene

expression. Their inhibition by molecules like CBP/p300-IN-5 can therefore have profound

effects on cellular function.

Key Signaling Pathways
Wnt/β-catenin Pathway: CBP/p300 act as co-activators for β-catenin, a key transcriptional

effector in the Wnt pathway. Inhibition of CBP/p300 can disrupt the transcription of Wnt target

genes involved in cell proliferation and differentiation.[7]

TGF-β Pathway: CBP/p300 are recruited by SMAD transcription factors to activate the

expression of TGF-β responsive genes, which play roles in cell growth, differentiation, and

immune responses.[7][12]

STAT Pathway: CBP/p300-mediated acetylation is crucial for the activity of STAT

transcription factors, which are involved in cytokine signaling and immune cell regulation.[3]

p53 Pathway: Acetylation of the tumor suppressor p53 by CBP/p300 enhances its stability

and transcriptional activity, leading to cell cycle arrest or apoptosis.[8]
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Caption: General signaling pathway involving CBP/p300 and the inhibitory action of CBP/p300-
IN-5.

Experimental Protocols
Characterizing the effects of CBP/p300 inhibitors like CBP/p300-IN-5 involves a combination of

biochemical, cellular, and in vivo assays.

Biochemical HAT Assay
Objective: To determine the direct inhibitory effect of a compound on the histone

acetyltransferase activity of purified CBP or p300.

Methodology:

Reaction Setup: A reaction mixture is prepared containing purified recombinant CBP or p300

enzyme, a histone substrate (e.g., histone H3 peptide), and Acetyl-CoA (often radiolabeled,

e.g., with ³H or ¹⁴C).

Inhibitor Addition: The test compound (e.g., CBP/p300-IN-5) is added at various

concentrations.

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to

allow for the enzymatic reaction to occur.

Detection: The extent of histone acetylation is quantified. For radiolabeled assays, this

involves capturing the acetylated histones on a filter and measuring radioactivity using a

scintillation counter. Alternatively, non-radioactive methods may use specific antibodies to

detect acetylated lysine residues in an ELISA-based format.

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme

activity by 50%, is calculated.

Cellular Assay for H3K27 Acetylation
Objective: To measure the effect of an inhibitor on the levels of a specific histone mark

(H3K27ac) within cells.
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Methodology:

Cell Culture and Treatment: A relevant cell line (e.g., PC-3 prostate cancer cells) is cultured

and treated with the inhibitor at a range of concentrations for a specified duration (e.g., 24

hours).

Histone Extraction: Histones are extracted from the cell nuclei using acid extraction or a

commercial kit.

Western Blotting:

Equal amounts of extracted histones are separated by SDS-PAGE and transferred to a

membrane.

The membrane is probed with a primary antibody specific for H3K27ac.

A loading control antibody (e.g., total Histone H3) is used to ensure equal protein loading.

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

The signal is visualized using a chemiluminescent substrate.

Quantification: The intensity of the H3K27ac band is quantified and normalized to the loading

control. The IC50 for the reduction of the cellular histone mark is determined.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
Objective: To identify the genomic regions where CBP/p300 are bound and to assess how

inhibitor treatment affects histone acetylation at these sites on a genome-wide scale.

Methodology:

Cell Treatment and Cross-linking: Cells are treated with the inhibitor or vehicle control.

Proteins are then cross-linked to DNA using formaldehyde.

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-500 bp)

by sonication or enzymatic digestion.
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Immunoprecipitation: An antibody specific for CBP, p300, or a histone mark (e.g., H3K27ac)

is used to immunoprecipitate the protein-DNA complexes.

DNA Purification: The cross-links are reversed, and the DNA is purified.

Library Preparation and Sequencing: The purified DNA fragments are prepared into a

sequencing library and sequenced using a next-generation sequencing platform.

Data Analysis: The sequencing reads are aligned to a reference genome to identify regions

of enrichment (peaks), which correspond to the binding sites of the target protein or the

location of the histone modification.

Start with Cultured Cells

Treat with CBP/p300-IN-5
or Vehicle

Harvest Cells In Vivo Studies
(Xenograft Models)

Biochemical Assays
(e.g., HAT Assay)

Cellular Assays
(e.g., Western Blot for H3K27ac)

Genomic Assays
(e.g., ChIP-seq, RT-qPCR)

Data Analysis and
Interpretation

Click to download full resolution via product page

Caption: General experimental workflow for characterizing CBP/p300 inhibitors like CBP/p300-
IN-5.
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Conclusion
CBP/p300-IN-5 is a valuable chemical probe for elucidating the complex roles of CBP and

p300 in gene regulation. Its potent and specific inhibition of HAT activity allows for the precise

dissection of signaling pathways and cellular processes that are dependent on these critical co-

activators. The data generated from studies using CBP/p300-IN-5 and similar inhibitors

continue to underscore the therapeutic potential of targeting CBP/p300 in cancer and other

diseases characterized by transcriptional dysregulation. Further research and development of

CBP/p300 inhibitors hold significant promise for the advancement of novel epigenetic

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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